molecular formula C25H22P4S B14510027 1,2,3,4-Tetraphenyl-1,2,3,4lambda~5~-tetraphospholane-1-thione CAS No. 64001-72-5

1,2,3,4-Tetraphenyl-1,2,3,4lambda~5~-tetraphospholane-1-thione

Cat. No.: B14510027
CAS No.: 64001-72-5
M. Wt: 478.4 g/mol
InChI Key: HJJBGOGBOOFLLO-UHFFFAOYSA-N
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Description

1,2,3,4-Tetraphenyl-1,2,3,4lambda~5~-tetraphospholane-1-thione is a complex organophosphorus compound characterized by the presence of four phenyl groups and a thione group attached to a tetraphospholane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetraphenyl-1,2,3,4lambda~5~-tetraphospholane-1-thione typically involves the reaction of tetraphenylcyclopentadienone with phosphorus pentasulfide (P4S10) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or xylene to facilitate the reaction. The mixture is heated to a specific temperature to ensure complete reaction and formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetraphenyl-1,2,3,4lambda~5~-tetraphospholane-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of tetraphenylphosphine oxide derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

1,2,3,4-Tetraphenyl-1,2,3,4lambda~5~-tetraphospholane-1-thione has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetraphenyl-1,2,3,4lambda~5~-tetraphospholane-1-thione involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular processes such as oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylcyclopentadienone: A precursor in the synthesis of 1,2,3,4-Tetraphenyl-1,2,3,4lambda~5~-tetraphospholane-1-thione.

    Tetraphenylphosphine: Shares the tetraphenyl structure but lacks the thione group.

    Tetraphenylthiophene: Contains sulfur in the ring structure but differs in the overall ring composition.

Uniqueness

This compound is unique due to the presence of both phosphorus and sulfur atoms in its ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to form stable coordination complexes and undergo various chemical transformations sets it apart from other similar compounds.

Properties

CAS No.

64001-72-5

Molecular Formula

C25H22P4S

Molecular Weight

478.4 g/mol

IUPAC Name

1,2,3,4-tetraphenyl-1-sulfanylidene-1λ5,2,3,4-tetraphospholane

InChI

InChI=1S/C25H22P4S/c30-29(25-19-11-4-12-20-25)21-26(22-13-5-1-6-14-22)27(23-15-7-2-8-16-23)28(29)24-17-9-3-10-18-24/h1-20H,21H2

InChI Key

HJJBGOGBOOFLLO-UHFFFAOYSA-N

Canonical SMILES

C1P(P(P(P1(=S)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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